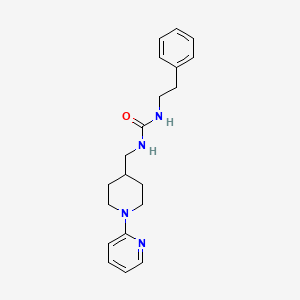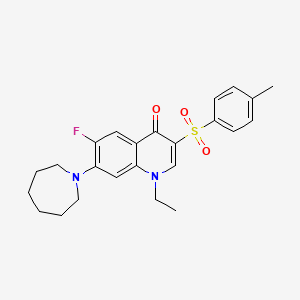
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and it is believed to have a mechanism of action that could be useful in a number of different contexts. In
作用機序
The mechanism of action for 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one involves its ability to inhibit PARP, which is involved in DNA repair. By inhibiting PARP, this compound is believed to cause DNA damage to accumulate in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects, which may also contribute to its potential as a cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has a variety of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in lab experiments is its potential as a PARP inhibitor. PARP inhibitors have been studied extensively for their potential in cancer treatment, and this compound has shown promise in preclinical studies. Additionally, this compound has a variety of other biochemical and physiological effects, which could make it useful in a number of different contexts. However, one limitation of using this compound in lab experiments is that it has not yet been studied extensively in humans, and its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of potential future directions for research on 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one. One area of research could focus on its potential as a cancer treatment, particularly in combination with other PARP inhibitors or chemotherapy drugs. Additionally, further research could explore its potential in the treatment of inflammatory diseases or anxiety disorders. Finally, research could focus on developing new synthesis methods for this compound, or on modifying its structure to improve its efficacy or reduce its side effects.
合成法
The synthesis method for 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-fluoro-6-nitrobenzoic acid with 1-ethylpiperazine. This reaction produces a 2-fluoro-6-nitrobenzoic acid ethylpiperazine ester, which is then reacted with tosyl chloride to produce the tosylate ester. The tosylate ester is then reacted with 2-aminobenzophenone to produce the final product.
科学的研究の応用
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has a variety of potential scientific research applications. One of the most promising areas of research involves its potential as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential in cancer treatment, and 7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one has shown promise as a PARP inhibitor in preclinical studies.
特性
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-26-16-23(31(29,30)18-10-8-17(2)9-11-18)24(28)19-14-20(25)22(15-21(19)26)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONXXKPLXUOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2912062.png)
![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2912065.png)

![2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide](/img/structure/B2912068.png)
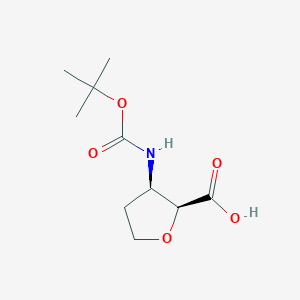
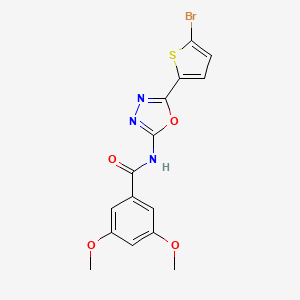
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2912072.png)

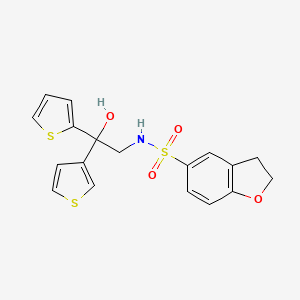
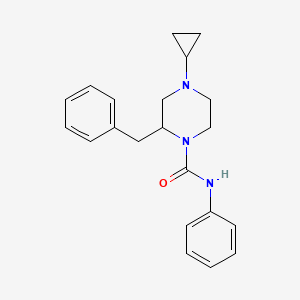
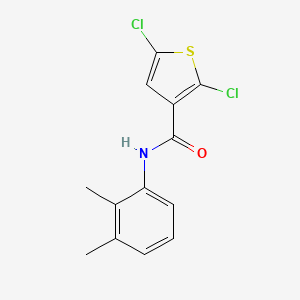
![2,4-Dimethyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2912080.png)
